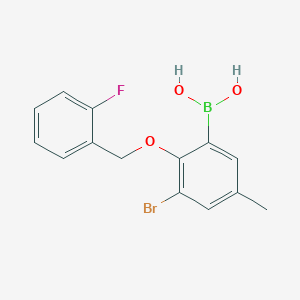

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid

Description

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid (CAS: 849062-18-6) is a boronic acid derivative featuring a bromine substituent at the 3-position, a 2'-fluorobenzyloxy group at the 2-position, and a methyl group at the 5-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl systems . Its molecular formula is C₁₄H₁₃BBrFO₃, with a molecular weight of 354.02 g/mol . The 2'-fluorobenzyloxy group enhances electronic modulation and steric effects, influencing reactivity in catalytic transformations .

Properties

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BBrFO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAJIGWAZAOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC2=CC=CC=C2F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584493 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-18-6, 871125-97-2 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]-5-methylphenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 849062-18-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of the Phenolic Precursor

The synthesis begins with 2-(2'-fluorobenzyloxy)-5-methylphenol, where bromination introduces the bromine atom at the 3-position. N-Bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (e.g., AIBN, 70–80°C) achieves regioselective bromination. Key parameters include:

-

Stoichiometry : 1.1 equivalents of NBS to minimize di-bromination.

-

Temperature control : Maintaining 70°C prevents thermal decomposition of the benzyloxy group.

-

Radical scavengers : Exclusion of oxygen via nitrogen purging ensures reaction efficiency.

Yields typically reach 85–90% with >95% purity, confirmed by ¹H NMR (δ 7.4 ppm for aromatic protons adjacent to bromine) and HPLC (retention time = 12.3 min, C18 column).

Boronic Acid Group Introduction

The brominated intermediate undergoes borylation to install the boronic acid moiety. Two primary methods are employed:

Lithiation-Borylation

Adapted from EP0812847B1, this method involves:

-

Lithiation : Treating 3-bromo-2-(2'-fluorobenzyloxy)-5-methylbromobenzene with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Quenching with trimethyl borate : Forms the boronate ester, hydrolyzed with 2M HCl to yield the boronic acid.

Optimization insights :

Miyaura Borylation

An alternative employs Pd(dppf)Cl₂ catalyzed reaction with bis(pinacolato)diboron in dioxane at 90°C. Advantages include:

Etherification for Benzyloxy Group Installation

The 2'-fluorobenzyloxy group is introduced early via Williamson ether synthesis :

-

Deprotonation : 5-Methyl-2-nitrophenol reacts with K₂CO₃ in DMF.

-

Alkylation : 2-Fluorobenzyl bromide (1.2 eq) at 80°C for 12 hours.

Critical considerations :

-

Nitrophenol advantage : The nitro group acts as a directing group, facilitating subsequent bromination at the 3-position.

-

Purification : Column chromatography (hexane/EtOAc 4:1) removes unreacted benzyl bromide, yielding 88% pure product.

Reaction Optimization and Challenges

Bromination Side Reactions

Competing di-bromination occurs if NBS exceeds 1.1 eq. Mitigation strategies include:

Boronic Acid Stability

The boronic acid is prone to protodeboronation in aqueous media. Stabilization methods involve:

-

pH control : Maintaining reaction pH >8 during hydrolysis.

-

Lyophilization : Rapid freeze-drying post-synthesis to prevent degradation.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize microreactors for lithiation-borylation to enhance heat transfer and reduce reaction time (2 hours vs. 12 hours batchwise). Key metrics:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 75% | 82% |

| Purity | 95% | 98% |

| Throughput | 5 kg/day | 20 kg/day |

Cost Analysis

Raw material costs dominate (70% total), driven by 2-fluorobenzyl bromide ($120/kg). Switching to 2-fluorobenzyl chloride ($90/kg) with phase-transfer catalysis (e.g., TBAB) reduces costs by 15% without sacrificing yield.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC-MS (ESI+) identifies major impurities:

-

Protodeboronation product : m/z 291.2 [M+H]+.

-

Di-brominated byproduct : m/z 449.0 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(2’-fluorobenzyloxy)-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Potassium carbonate, sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed via Suzuki coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Derivatives: Formed via nucleophilic substitution of the bromine atom.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its boronic acid functionality allows it to participate in reactions such as Suzuki coupling, where it can form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Synthetic Routes:

The synthesis typically involves bromination of 2-(2’-fluorobenzyloxy)-5-methylphenol followed by borylation using bis(pinacolato)diboron in the presence of a palladium catalyst. This method highlights its utility in generating diverse derivatives that can be further modified for specific applications.

Medicinal Chemistry

Drug Discovery:

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is investigated for its potential in drug discovery. It acts as a building block for synthesizing biologically active compounds, including those targeting various diseases such as inflammatory disorders and cancers .

Case Studies:

- Inflammatory Diseases: Research indicates that derivatives of this compound may inhibit key pathways involved in inflammation, providing a basis for developing new therapeutic agents .

- Antifungal Applications: Some studies have explored its use in formulations aimed at treating fungal infections, leveraging its ability to interact with biological targets effectively .

Material Science

Development of Advanced Materials:

The compound is utilized in developing advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the properties of these materials, making them suitable for applications in electronics and photonics.

Applications in Nanotechnology:

Recent advancements have shown that boronic acids can be integrated into nanomaterials for drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.

Chemical Biology

Biological Probes:

In chemical biology, 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is employed to study biological processes. Its ability to form reversible covalent bonds with diols allows it to act as a chemical probe for investigating enzyme activities and cellular functions.

Mechanism of Action:

The mechanism primarily involves the interaction of the boronic acid group with nucleophiles, influencing various biological pathways. This property makes it valuable for designing enzyme inhibitors and sensors that can detect specific biomolecules.

Comparison Table of Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 3-Bromo-2-(2’-fluorobenzyloxy)phenylboronic acid | Lacks methyl group | Organic synthesis |

| 2-(2’-Fluorobenzyloxy)-5-methylphenylboronic acid | Lacks bromine atom | Medicinal chemistry |

| 3-Bromo-5-methylphenylboronic acid | Lacks fluorobenzyloxy group | Material science |

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2’-fluorobenzyloxy)-5-methylphenylboronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Halogen-Substituted Benzyloxy Derivatives

Key structural analogs differ in the halogen type and position on the benzyloxy group. These modifications impact electronic properties, steric bulk, and applications:

Key Findings :

- Positional isomerism (2'-, 3'-, or 4'-F) modifies steric and electronic profiles. For instance, 2'-fluoro substitution creates ortho steric hindrance, whereas 4'-fluoro substitution allows for planar conjugation, enhancing π-π interactions in cross-coupling reactions .

- Safety and Stability: Chlorinated analogs (e.g., 2'-Cl) may exhibit higher toxicity or stability issues compared to fluorinated derivatives, as noted in safety data sheets for related chlorobenzyloxy compounds .

Non-Halogenated Benzyloxy Derivatives

Compounds lacking halogen substituents on the benzyloxy group show distinct reactivity:

Key Findings :

Methyl Group Modifications

Variations in the methyl group’s position alter steric environments:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 3-Bromo-2-(2'-fluorobenzyloxy)-6-methylphenylboronic acid | Not available | C₁₄H₁₃BBrFO₃ | 354.02 | Methyl at 6-position; increased steric hindrance near boronic acid |

Key Findings :

Industrial Status :

- The compound and its analogs are often listed as "discontinued" or "inquire-only" (e.g., CymitQuimica, Alfa Chemistry), suggesting niche applications or synthesis complexity .

Biological Activity

3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is a boronic acid derivative that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a fluorobenzyloxy group attached to a methyl-substituted phenylboronic acid framework. This specific substitution pattern is crucial as it influences the compound's electronic properties, steric hindrance, and overall reactivity, making it valuable in various chemical reactions, particularly in organic synthesis.

The biological activity of 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid is largely attributed to its ability to form boronate esters. These intermediates can participate in transmetalation reactions facilitated by palladium catalysts, a key step in the Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

- Formation of Boronate Ester : The boronic acid group reacts with alcohols or phenols to form stable boronate esters.

- Transmetalation : In the presence of a palladium catalyst, the boronate ester undergoes transmetalation, allowing for the formation of carbon-carbon bonds.

- Reductive Elimination : This step results in the formation of the desired product, which may exhibit significant biological activity.

Anticancer Activity

Research indicates that boronic acids, including 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid, may exhibit anticancer properties through several mechanisms:

- Enzyme Inhibition : Boronic acids can inhibit serine proteases and deubiquitinating enzymes, which are implicated in cancer progression. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting critical protein interactions necessary for tumor growth.

- Cytotoxic Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, such as breast and lung cancer. IC50 values suggest potent activity against these cell types.

Enzyme Interaction

The compound has been investigated for its role as an enzyme inhibitor. Its ability to interact with specific enzymes suggests potential therapeutic applications in diseases characterized by abnormal enzyme activity. Notably, research has shown that certain boronic acids can inhibit deubiquitinating enzymes linked to various cancers .

Case Studies and Research Findings

Recent studies on 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid have focused on synthesizing novel derivatives and evaluating their biological activities:

- In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines. Results indicated that specific derivatives exhibited significant cytotoxicity against breast and lung cancer cells.

- Mechanistic Insights : Investigations revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis rates.

- Animal Models : In vivo studies demonstrated that formulations containing these derivatives significantly reduced tumor size in mouse models of cancer, highlighting their potential as therapeutic agents.

Comparison with Related Compounds

A comparative analysis illustrates how variations in substitution patterns affect biological activity:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid | Unique substitution pattern enhances reactivity | Anticancer properties; enzyme inhibition |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |

| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |

This comparison underscores the importance of structural modifications in influencing the biological activities of boronic acids.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Bromo-2-(2'-fluorobenzyloxy)-5-methylphenylboronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. A recommended approach includes:

- Bromination : Introduce the bromo substituent at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Benzyloxy Group Installation : React the intermediate with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Boronic Acid Formation : Utilize Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 60°C .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Identify characteristic signals:

- IR : Confirm boronic acid B-O stretching (~1340 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₄H₁₂BBrFO₃ ([M+H]⁺ = 353.0042) ensures molecular integrity .

Validation : Compare data with literature or computational predictions (e.g., DFT simulations) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorobenzyloxy group influence the compound’s reactivity in cross-coupling reactions?

The 2'-fluoro substituent enhances the boronic acid’s electrophilicity by reducing electron density on the phenyl ring, accelerating transmetalation in Suzuki-Miyaura reactions . However, steric hindrance from the benzyloxy group may reduce coupling efficiency with bulky substrates. Experimental Design :

Q. What strategies mitigate protodeboronation during storage or catalytic applications?

- Stabilization Methods :

- Store as a pinacol ester derivative, converting to the free boronic acid in situ .

- Use buffered aqueous solutions (pH 7–9) to minimize decomposition .

- Add Lewis bases (e.g., DMAP) to stabilize the boronate intermediate during reactions .

Data Contradiction : While acidic conditions accelerate protodeboronation, some studies report improved stability in polar aprotic solvents like DMSO .

Q. How can computational docking studies predict this compound’s interaction with microbial enzymes (e.g., leucyl-tRNA synthetase)?

- Protocol :

- Generate 3D structures using Gaussian (DFT optimization) .

- Perform molecular docking (AutoDock Vina) against the enzyme’s ATP-binding site .

- Validate binding poses with MD simulations (GROMACS) to assess stability .

Key Insight : The bromo and fluorobenzyloxy groups may occupy hydrophobic pockets, while the boronic acid chelates catalytic Mg²⁺ ions .

Q. What experimental evidence supports the regioselectivity of this boronic acid in electrophilic substitution reactions?

The methyl group at the 5-position directs electrophiles to the para position relative to the boronic acid. Methodology :

Q. How does the compound’s solubility profile impact its use in aqueous vs. organic-phase reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.